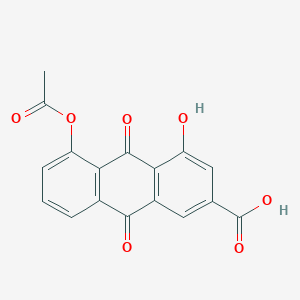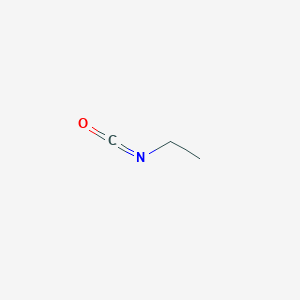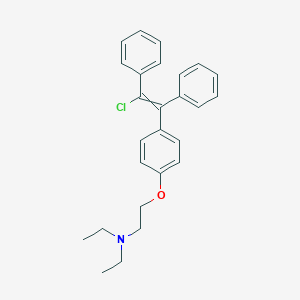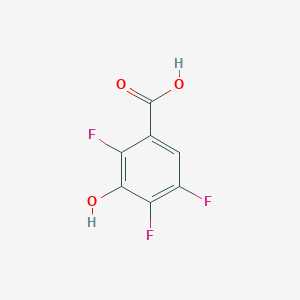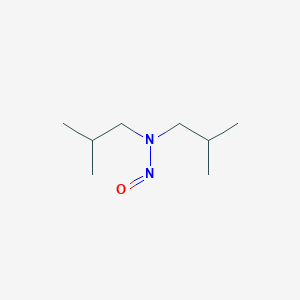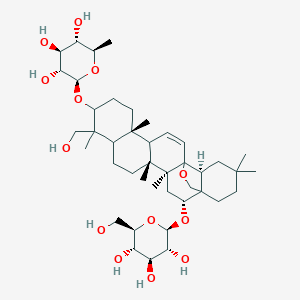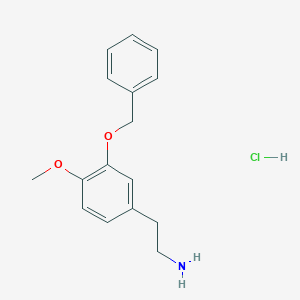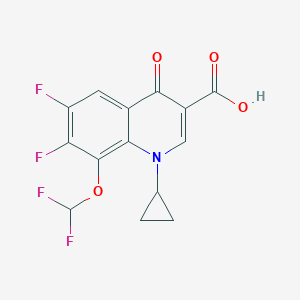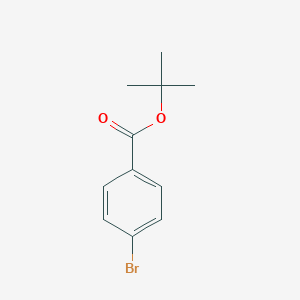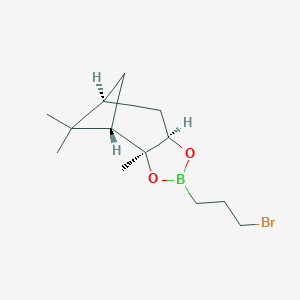
(+)-(3-Bromopropyl)boronic Acid Pinanediol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(+)-(3-Bromopropyl)boronic acid pinanediol ester (also known as (+)-BPBPE) is an important compound in organic chemistry, due to its wide range of applications in the synthesis of various compounds. It is a boronic acid ester, and is a versatile reagent for organic synthesis. (+)-BPBPE has been used in the synthesis of many natural products, such as taxanes, and has also been used in the synthesis of pharmaceuticals. (+)-BPBPE has been found to be a useful reagent in a variety of reactions, including the synthesis of heterocycles, the synthesis of amines, and in the synthesis of alkynes. (+)-BPBPE is also used in the synthesis of peptides, and has been found to be a useful reagent for the synthesis of small molecules.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of (+)-(3-Bromopropyl)boronic Acid Pinanediol Ester are various enzymes, particularly those bearing nucleophilic residues at their active sites . Boronic acids, including this compound, have been shown to be effective as inhibitors of these enzymes .
Mode of Action
The compound interacts with its targets through the formation of boronic esters. This process generally occurs at 1,2- or 1,3-diol groups, the same motifs that engage in cyclic ketal and acetal formation . The boronic ester formation, functionalization, and deprotection can be accomplished with only a single purification step .
Biochemical Pathways
The compound affects the biochemical pathways related to the function of the targeted enzymes. The formation of boronic esters from boronic acids and carbohydrate derivatives has been applied extensively in glycoscience, including in drug delivery and in the sensing and separation of carbohydrate derivatives .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are influenced by its boronic ester structure. The sequence of boronic ester formation, functionalization, and deprotection can be accomplished with only a single purification step, and the boronic acid component can be recovered and reused after deprotection .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effects on the targeted enzymes. By forming boronic esters with these enzymes, the compound can effectively inhibit their function .
Action Environment
The action of the compound is influenced by various environmental factors. For instance, the stability of both five- and six-membered trigonal esters formed with pinanediol and chromotropic acid, respectively, is insensitive to electronic effects but the electron-accepting substituents stabilize the hydroxocomplexes . Furthermore, the relatively mild conditions for boronate deprotection are tolerant of several functional groups, including esters, silyl ethers, ketals, and thioglycosides .
properties
IUPAC Name |
(1S,2S,6R,8S)-4-(3-bromopropyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BBrO2/c1-12(2)9-7-10(12)13(3)11(8-9)16-14(17-13)5-4-6-15/h9-11H,4-8H2,1-3H3/t9-,10-,11+,13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWLNKNUIWTYGB-KQXIARHKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)CCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)CCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BBrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451892 |
Source


|
| Record name | (3aS,4S,6S,7aR)-2-(3-Bromopropyl)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90084-37-0 |
Source


|
| Record name | (3aS,4S,6S,7aR)-2-(3-Bromopropyl)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

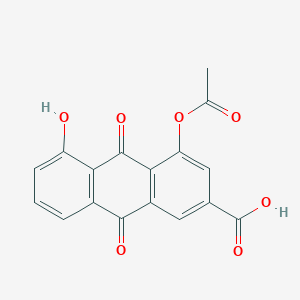
![4-[Tert-butyl(dimethyl)silyl]oxypent-1-en-3-one](/img/structure/B125276.png)
